2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans-
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Overview
Description
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- is a chemical compound that belongs to the class of piperidinediones. This compound features a piperidine ring, a six-membered heterocycle containing nitrogen, with the addition of amino and dione functional groups. It is of significant interest in pharmaceutical and biological research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- involves several steps. One common method includes the cyclization of unsaturated amines, which involves intramolecular cyclization to form the piperidine ring. This method is notable for its efficiency and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of conditions like Cushing’s syndrome.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- involves the inhibition of specific enzymes and receptors. For example, it inhibits the enzymatic conversion of cholesterol to ∆5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. This inhibition is mediated through the binding of the compound to cytochrome P-450 complexes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-2,6-piperidinedione: This compound has a similar structure but lacks the diethyl groups.
2,6-Piperidinedione, 3-(4-aminophenyl)-3-cyclohexyl-, (3R)-: This compound has a cyclohexyl group instead of the diethyl groups.
Uniqueness
2,6-Piperidinedione, 3-(4-aminophenyl)-3,4-diethyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups enhances its lipophilicity and may affect its binding affinity to target enzymes and receptors .
Properties
CAS No. |
110977-65-6 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(3R,4S)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15+/m0/s1 |
InChI Key |
AFTKZTHQONPZCK-ZUZCIYMTSA-N |
Isomeric SMILES |
CC[C@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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